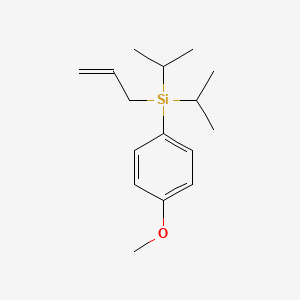

烯丙基(二异丙基)(4-甲氧基苯基)硅烷

描述

Allyl(diisopropyl)(4-methoxyphenyl)silane is a compound that belongs to the class of organosilicon compounds known as allylsilanes. These compounds are characterized by the presence of an allyl group (a three-carbon chain with a double bond) attached to a silicon atom, which is in turn bonded to various other substituents. Although the specific compound Allyl(diisopropyl)(4-methoxyphenyl)silane is not directly mentioned in the provided papers, the general class of allylsilanes is represented, and their properties and reactions can provide insight into the behavior of the compound .

Synthesis Analysis

The synthesis of allylsilanes typically involves the reaction of allyl halides with hydrosilanes or the conversion of esters to allylsilanes through metalation reactions followed by silylation. For example, the synthesis of trimethyl(2-methylene-4-phenyl-3-butenyl)silane, a related allylsilane, is achieved by such a process, as described in the second paper . This suggests that a similar approach could be used for synthesizing Allyl(diisopropyl)(4-methoxyphenyl)silane, with appropriate changes in the starting materials to introduce the diisopropyl and 4-methoxyphenyl groups.

Molecular Structure Analysis

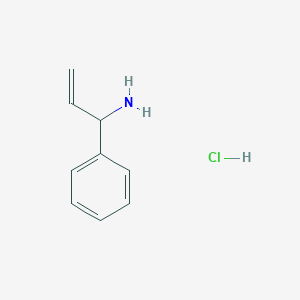

The molecular structure of allylsilanes is characterized by the silicon-centered tetrahedral geometry, with the silicon atom bonded to carbon-containing groups such as allyl and other substituents. The presence of the allyl group allows for the potential of polymerization, as seen in the first paper, where various allyl-substituted silanes were studied for their ability to polymerize . The molecular structure of Allyl(diisopropyl)(4-methoxyphenyl)silane would include the silicon atom bonded to an allyl group, two isopropyl groups, and a 4-methoxyphenyl group.

Chemical Reactions Analysis

Allylsilanes are known to undergo a variety of chemical reactions, including polymerization and addition reactions. The first paper discusses the polymerization of unsaturated silanes, including allyl-substituted silanes, by the cyclopolymerization mechanism . This indicates that Allyl(diisopropyl)(4-methoxyphenyl)silane could potentially participate in similar polymerization reactions to form linear polymers. Additionally, the second paper's focus on the conversion of esters to allylsilanes highlights the reactivity of allylsilanes in metalation and silylation reactions .

Physical and Chemical Properties Analysis

The physical properties of allylsilanes can vary depending on the substituents attached to the silicon atom. The first paper reports the characterization and physical properties of newly synthesized diallylsilanes, which could provide a reference for the expected properties of Allyl(diisopropyl)(4-methoxyphenyl)silane . Chemical properties such as reactivity in polymerization and addition reactions are also significant, as demonstrated by the studies on various allylsilanes . The specific physical and chemical properties of Allyl(diisopropyl)(4-methoxyphenyl)silane would need to be determined experimentally, but they are likely to be influenced by the presence of the diisopropyl and 4-methoxyphenyl groups.

科学研究应用

有机金属合成和硅烷化试剂烯丙基(二异丙基)(4-甲氧基苯基)硅烷衍生物已被探索其作为硅烷化试剂的潜力。Popp 等人 (2007) 对三有机基(2,4,6-三甲氧基苯基)硅烷的研究,包括具有 4-甲氧基苯基基团的衍生物,突出了这些化合物在温和条件下选择性裂解和硅烷化反应中的用途。这些试剂表现出化学和区域选择性,为合成氯硅烷和硅烷化产物提供了一个工具包,在有机硅化学中具有潜在应用 (Popp、Nätscher、Daiß、Burschka 和 Tacke,2007)。

聚合物和材料科学在聚合物科学中,烯丙基(二异丙基)(4-甲氧基苯基)硅烷及其类似物已被用于改变聚合物的性质。Hepuzer、Küçüktönbeki̇ci̇ 和 Yagcı (2000) 讨论了聚(甲基苯基硅烷)与加成-断裂剂结合用于阳离子聚合的光引发。这种方法扩展了聚合过程的光谱响应和效率,表明烯丙基硅烷衍生物可以在开发新的聚合催化剂或引发剂中发挥作用 (Hepuzer、Küçüktönbeki̇ci̇ 和 Yagcı,2000)。

表面改性和羟基化烯丙基(二异丙基)(4-甲氧基苯基)硅烷衍生物在表面科学中也找到了应用,特别是在表面的羟基化和随后的硅烷化中,以提高生物相容性或功能化。Wickson 和 Brash (1999) 探索了羟基化聚乙烯表面的硅烷化,展示了如何使用硅烷衍生物来改性材料表面,以影响它们与生物体液和组织的相互作用。这项工作暗示了烯丙基(二异丙基)(4-甲氧基苯基)硅烷在创建生物相容或生物活性表面中的潜力 (Wickson 和 Brash,1999)。

属性

IUPAC Name |

(4-methoxyphenyl)-di(propan-2-yl)-prop-2-enylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26OSi/c1-7-12-18(13(2)3,14(4)5)16-10-8-15(17-6)9-11-16/h7-11,13-14H,1,12H2,2-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SARWQYGUFKUGTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](CC=C)(C1=CC=C(C=C1)OC)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90627442 | |

| Record name | (4-Methoxyphenyl)di(propan-2-yl)(prop-2-en-1-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Allyl(diisopropyl)(4-methoxyphenyl)silane | |

CAS RN |

216107-40-3 | |

| Record name | (4-Methoxyphenyl)di(propan-2-yl)(prop-2-en-1-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid](/img/structure/B1344239.png)

![5-[(Methylthio)methyl]-1H-tetrazole](/img/structure/B1344252.png)